2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole
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Overview
Description
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring, which is further connected to a piperazine moiety via a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Piperidine Ring: The benzoxazole core is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Introduction of the Butynyl Chain: The piperidine intermediate is further reacted with a butynyl halide in the presence of a base to form the butynyl linkage.
Addition of the Piperazine Moiety: Finally, the butynyl intermediate is reacted with 4-methylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It may be utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Industry: The compound can be employed in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine moieties may facilitate binding to these targets, while the benzoxazole core can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: A simpler compound with a similar piperazine moiety.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: A compound with a benzodiazepine core and a piperazine moiety.
1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: A compound featuring a triazole ring linked to a piperazine moiety.
Uniqueness
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole is unique due to its combination of a benzoxazole core with a piperidine and piperazine moiety linked by a butynyl chain. This structure provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-23-13-15-24(16-14-23)10-4-5-17-26-18-8-11-25(12-9-18)21-22-19-6-2-3-7-20(19)27-21/h2-3,6-7,18H,8-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGNKOOEZQZBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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